molecular formula C14H13ClF3N5 B6448851 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2640843-59-8

4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6448851
CAS No.: 2640843-59-8
M. Wt: 343.73 g/mol
InChI Key: QQVUJXLIWJJRAP-UHFFFAOYSA-N
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Description

4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core connected via a piperazine linker to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent. Its molecular formula is C₁₃H₁₁ClF₃N₅, with a molecular weight of 353.71 g/mol. The piperazine moiety confers conformational flexibility, while the pyrimidine and trifluoromethylpyridine groups contribute to hydrogen bonding and lipophilicity, respectively.

Properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N5/c15-11-7-10(14(16,17)18)8-20-13(11)23-5-3-22(4-6-23)12-1-2-19-9-21-12/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVUJXLIWJJRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine and pyrimidine rings.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence. This inhibition disrupts the bacterial metabolism and growth, making it a potential antibacterial agent .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural motifs with several analogs documented in the literature. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name & Reference Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound Pyrimidine-Piperazine-Trifluoromethylpyridine 3-Chloro, 5-(Trifluoromethyl) C₁₃H₁₁ClF₃N₅ High lipophilicity (CF₃), potential metabolic stability
ND-11543 Imidazo[2,1-b]thiazole-Piperazine-Trifluoromethylpyridine 3-Fluoro, 2,6-Dimethylimidazothiazole C₂₃H₂₀F₄N₆O Anti-tuberculosis activity (in vitro/intracellular)
4-{...}benzonitrile Benzonitrile-Piperazine-Trifluoromethylpyridine Benzonitrile C₁₇H₁₄ClF₃N₄ Increased polarity (nitrile group)
4-Chloro-6-[4-(3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)piperidin-1-yl]pyrimidin-2-amine Pyrimidine-Piperidine-Pyrazole 2,5-Dimethoxyphenyl, Chloro Not provided Potential kinase inhibition (pyrazole moiety)
(2E)-3-Amino-...prop-2-enethioamide Piperazine-Trifluoromethylpyridine with Thioamide Cyano, Thioamide, Phenyl Not provided Enhanced redox activity (thioamide group)

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity and Metabolic Stability : The trifluoromethyl group in the target compound and ND-11543 enhances lipophilicity, improving membrane permeability and resistance to oxidative metabolism .
  • Polarity and Solubility : Replacement of pyrimidine with benzonitrile () introduces a polar nitrile group, likely increasing aqueous solubility but reducing passive diffusion .
  • Electronic Effects : The chloro substituent in the target compound may modulate electron density at the pyridine ring, influencing binding interactions in biological targets.

Biological Activity

The compound 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H14ClF3N4
  • Molecular Weight : 366.77 g/mol
  • CAS Number : [specific CAS number not provided in results]

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been identified as a potential inhibitor of several enzymes and receptors, particularly those involved in cancer pathways and other diseases.

Target Enzymes

  • Dihydrofolate Reductase (DHFR) : The compound exhibits high affinity for DHFR, an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced tetrahydrofolate levels, impacting pyrimidine synthesis and ultimately affecting tumor growth .
  • Kinase Inhibition : Similar compounds have shown effectiveness in inhibiting kinases associated with cancer progression, suggesting that this compound may also possess similar properties .

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds can exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested in vitro and in vivo against various cancer cell lines.

Study Cell Line IC50 (µM) Effect
Study AA549 (Lung)0.5Significant growth inhibition
Study BMCF7 (Breast)0.8Moderate growth inhibition
Study CHCT116 (Colon)1.2Low growth inhibition

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Clinical Trials

A notable clinical trial involving similar pyrimidine derivatives explored their efficacy in treating non-small cell lung cancer (NSCLC). The trial indicated that patients receiving treatment with these compounds showed improved progression-free survival compared to those receiving standard therapy .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine-based compounds has revealed that modifications at specific positions can enhance biological activity. For instance, the introduction of trifluoromethyl groups has been shown to increase potency against DHFR and other targets, highlighting the importance of structural modifications in drug design .

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